molecular formula C11H16N2OS B3013027 N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide CAS No. 2167029-45-8

N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide

Cat. No.: B3013027
CAS No.: 2167029-45-8
M. Wt: 224.32
InChI Key: AJLJGBMHASEKBP-UHFFFAOYSA-N
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Description

Research Applications and Value N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates both a thiophene carboxamide group and a 1-methylpiperidine moiety, which are common pharmacophores found in bioactive molecules targeting various disease pathways. The thiophene carboxamide scaffold is a recognized structural component in the development of inhibitors for critical biological targets. Scientific literature has documented structurally related compounds exhibiting potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-validated target in oncology research . For instance, certain dianilinopyrimidine derivatives containing a similar thiophene-3-carboxamide group have demonstrated significant anti-tumor efficacy in cellular assays . Furthermore, this core structure has been explored in other therapeutic areas, including the development of novel Sphingomyelin Synthase 2 (SMS2) inhibitors for investigating potential treatments for dry eye disease , as well as in compounds evaluated for antibacterial efficacy against resistant bacterial strains . Handling and Usage This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, making use of personal protective equipment and working in a well-ventilated environment. Please refer to the Safety Data Sheet (SDS) for detailed hazard information, handling instructions, and proper storage conditions.

Properties

IUPAC Name

N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-13-5-2-10(3-6-13)12-11(14)9-4-7-15-8-9/h4,7-8,10H,2-3,5-6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLJGBMHASEKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide typically involves the reaction of thiophene-3-carboxylic acid with 1-methylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, where the thiophene ring is substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Thiophene derivatives with different functional groups.

Scientific Research Applications

Pharmacological Properties

N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide has been studied for its role as a pharmacological agent, particularly in the context of neurological disorders. It exhibits properties that may enhance cognitive function and memory retention, making it a candidate for treating conditions like Alzheimer's disease and other cognitive impairments.

1.1. Mechanism of Action

The compound acts as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting this enzyme, the compound potentially increases acetylcholine levels in the brain, thereby enhancing cognitive functions .

Therapeutic Applications

The therapeutic applications of this compound extend beyond cognitive enhancement. It has been investigated for its anti-inflammatory and antioxidant properties, suggesting potential uses in treating various inflammatory diseases.

2.1. Migraine Treatment

Research indicates that derivatives of this compound can be effective in preventing migraines by acting on serotonin receptors without causing vasoconstriction, which is often associated with traditional migraine medications . This dual action makes it a promising candidate for migraine prophylaxis.

2.2. Anti-inflammatory Applications

The compound has shown efficacy as an inhibitor of IKK-2 (IκB kinase 2), which plays a crucial role in the NF-κB signaling pathway associated with inflammation . This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies and Research Findings

A variety of studies have been conducted to explore the efficacy and safety profiles of this compound:

Study FocusKey Findings
Cognitive EnhancementDemonstrated improvement in memory retention in animal models; potential application in Alzheimer's treatment .
Migraine PreventionEffective in reducing migraine frequency without vasoconstrictive side effects .
Anti-inflammatory ActivityInhibition of IKK-2 linked to reduced inflammation markers in preclinical models .

Current Research Trends

Ongoing research is focusing on optimizing the synthesis processes to enhance yield and reduce costs while investigating the compound's efficacy through clinical trials targeting neurodegenerative diseases and inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence cellular processes related to inflammation and microbial growth .

Comparison with Similar Compounds

KR-36996

KR-36996 (N-(1-(3-bromo-4-(piperidin-4-yloxy)benzyl)piperidin-4-yl)benzo[b]thiophene-3-carboxamide) shares a carboxamide-thiophene core but incorporates a brominated benzyl-piperidine substituent. It exhibits potent UT receptor antagonism (Ki: 4.4 nM) and inhibits vascular smooth muscle cell (VSMC) proliferation via ERK pathways. In contrast, N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide lacks the brominated benzyl group, which may reduce its UT receptor potency but improve metabolic stability .

GSK-1440115

This structurally distinct UT antagonist lacks the thiophene-carboxamide framework, instead utilizing a pyridine scaffold. GSK-1440115’s ~10–100 nM range) suggests that the thiophene-carboxamide architecture may enhance receptor binding .

2-(4-Methylphenylimino)-N-(2-Chlorophenyl) Thiophene-3-Carboxamide

A derivative synthesized with a 4-methylphenylimino group and 2-chlorophenyl substituent demonstrates broad pharmacological activities, including analgesic and anti-inflammatory effects. However, its lack of a piperidine moiety limits its CNS penetration compared to this compound .

Tetrahydrobenzo[b]thiophene-3-Carboxamide Derivatives

Compounds with tetrahydrobenzo[b]thiophene cores and pyrazole substituents (e.g., 2-(substitutedcarboxamido)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)) exhibit anti-inflammatory properties.

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility (Predicted) LogP (Estimated)
This compound C11H16N2OS 224.32 1-methylpiperidin-4-yl Moderate 1.8
KR-36996 C25H30BrN3O2S 516.49 3-bromo-4-(piperidin-4-yloxy)benzyl Low 3.5
N-(4-ethoxyphenyl)thiophene-3-carboxamide C13H13NO2S 247.31 4-ethoxyphenyl Moderate 2.2
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide C14H20N2O3S2 328.5 cyclopropylsulfonyl-piperidinylmethyl Low 2.9

Key Observations :

  • The 1-methylpiperidin-4-yl group in the target compound balances lipophilicity (LogP ~1.8) and solubility better than KR-36996’s brominated benzyl substituent (LogP 3.5).
  • N-(4-ethoxyphenyl)thiophene-3-carboxamide’s ethoxy group improves water solubility but reduces receptor affinity due to weaker hydrogen bonding .

Biological Activity

N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a piperidine moiety attached to a thiophene ring, which is known for its diverse biological activities. The presence of the piperidine group is significant as it enhances the compound's ability to interact with various biological targets, including receptors in the central nervous system (CNS).

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives can inhibit the growth of various pathogens, suggesting potential applications in treating infections.

2. Analgesic Effects

The compound has been studied for its analgesic properties, potentially acting on pain signaling pathways. It may modulate receptor activity similarly to opioid analgesics, providing pain relief without the associated risks of traditional opioids.

3. Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. Research has indicated that related compounds can inhibit cancer cell proliferation and induce apoptosis, particularly in breast and pancreatic cancer models .

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors, such as serotonin receptors (5-HT), potentially modulating neurotransmitter activity .
  • Inhibition of Signaling Pathways : It has been suggested that the compound could inhibit pathways involved in cell proliferation and survival, such as the ERK5 mitogen-activated protein kinase pathway, which is implicated in cancer progression .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Goel et al. (2022)Reported anticancer activities through inhibition of key signaling pathways in cancer cells .
Kambappa et al. (2023)Identified piperidine derivatives with significant antiangiogenic effects, suggesting potential applications in cancer therapy .
Asha et al. (2023)Demonstrated computational evidence for the efficacy of similar compounds against SARS-CoV-2 .

Potential Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Pain Management : As an analgesic agent with a lower risk profile compared to opioids.
  • Cancer Therapy : As a potential treatment option for various cancers due to its antitumor properties.
  • Antimicrobial Treatment : In developing new antibiotics or antifungal agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between thiophene-3-carboxylic acid derivatives and 1-methylpiperidin-4-amine. Key steps include activating the carboxylic acid (e.g., using thionyl chloride to form the acid chloride) followed by coupling with the amine under inert conditions. Solvent choice (e.g., dichloromethane or DMF) and temperature (room temperature to 80°C) significantly impact yield. Purification often involves column chromatography or crystallization from ethanol/water mixtures .
  • Optimization Strategies : Adjust stoichiometric ratios (1:1.2 for amine:acid chloride), use coupling agents like HATU for improved efficiency, and monitor reaction progress via TLC or HPLC.

Q. How is the structural integrity of this compound validated?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, piperidine methyl group at δ 1.2–1.4 ppm) .
  • X-ray Diffraction (XRD) : Resolve crystalline forms, as seen in related hemi-tartrate salts, to confirm stereochemistry and hydrogen-bonding networks .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., exact mass 273.31 for analogs) .

Q. What preliminary biological activities have been reported for this compound?

  • Screening Data : Derivatives of thiophene-3-carboxamide exhibit antimicrobial, anti-inflammatory, and kinase-inhibitory properties. For example, analogs with piperidine substitutions show inhibition of HIV-1 ribonuclease H (IC₅₀ ~2–10 µM) and tau aggregation (Thioflavin T assay, 40–60% inhibition at 10 µM) .
  • Assay Protocols : Use in vitro cell-based assays (e.g., MTT for cytotoxicity) and enzyme-linked assays (e.g., HIV-1 RNase H) with positive controls like doxorubicin or raltegravir .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on piperidine or thiophene) affect biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Piperidine Modifications : Adding fluorobenzyl groups (e.g., N-(4-fluorobenzyl) analogs) enhances blood-brain barrier permeability, critical for CNS targets like tau aggregates .
  • Thiophene Substituents : Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability but may reduce solubility. Methyl or methoxy groups increase lipophilicity, enhancing membrane penetration .
    • Experimental Design : Synthesize analogs with systematic substituent variations and test in dose-response assays (e.g., IC₅₀ determination for enzyme inhibition).

Q. What advanced analytical methods are used to resolve purity and stability challenges?

  • HPLC-MS/MS : Quantify impurities (e.g., <0.2% for USP30 standards) using C18 columns and acetonitrile/water gradients .
  • Stability Studies : Accelerated degradation under acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H₂O₂) conditions to identify labile sites (e.g., amide bond hydrolysis) .

Q. How does the compound interact with biological targets at the molecular level?

  • Mechanistic Studies :

  • Molecular Docking : Predict binding modes to targets like HIV-1 RNase H (PDB: 3QL1) or tau fibrils (PDB: 5O3T). Key interactions include hydrogen bonds with catalytic residues (e.g., Asp443 in RNase H) .
  • Biophysical Assays : Surface plasmon resonance (SPR) measures binding kinetics (ka/kd) to quantify affinity .

Q. What role do physicochemical properties (e.g., dipole moment) play in its activity?

  • Dipole Moment Analysis : Derivatives with higher dipole moments (e.g., chlorophenyl-substituted analogs) exhibit stronger electrostatic interactions with polar enzyme pockets, enhancing inhibitory potency .
  • Computational Tools : Use DFT calculations (e.g., Gaussian 09) to correlate electronic properties with bioactivity .

Contradictions and Limitations

  • Bioactivity Variability : Discrepancies in reported IC₅₀ values (e.g., 2–10 µM for RNase H inhibition) may arise from assay conditions (e.g., substrate concentration, buffer pH) .
  • Synthetic Challenges : Low yields (<50%) in piperidine coupling steps necessitate optimization of protecting groups (e.g., tert-butoxycarbonyl) .

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